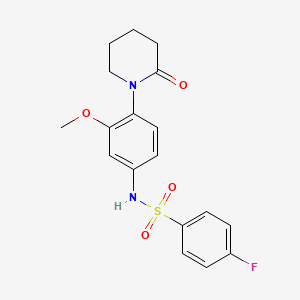

4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

CAS No.: 941939-39-5

Cat. No.: VC4332856

Molecular Formula: C18H19FN2O4S

Molecular Weight: 378.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941939-39-5 |

|---|---|

| Molecular Formula | C18H19FN2O4S |

| Molecular Weight | 378.42 |

| IUPAC Name | 4-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C18H19FN2O4S/c1-25-17-12-14(7-10-16(17)21-11-3-2-4-18(21)22)20-26(23,24)15-8-5-13(19)6-9-15/h5-10,12,20H,2-4,11H2,1H3 |

| Standard InChI Key | GRQFUZZHQBBGNX-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCCC3=O |

Introduction

4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound belonging to the class of aromatic sulfonamides. Its complex molecular structure includes a fluorine atom, a methoxy group, and a piperidinyl moiety, which contribute to its unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential applications in drug design and development.

Synthesis

The synthesis of 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves several steps, including the formation of the piperidinyl intermediate, introduction of the fluorine atom, methoxylation, and sulfonamide formation. The process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity through hydrogen bonding and van der Waals interactions, while the piperidinyl group contributes to stability and bioavailability. This is similar to other sulfonamide compounds that function by inhibiting enzyme activity or modulating receptor functions.

Applications in Research

4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is used in biochemical assays to study enzyme inhibition and protein-ligand interactions. It serves as an intermediate in the synthesis of more complex molecules, which are crucial in drug discovery and development.

Comparison with Similar Compounds

Similar compounds, such as 3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide and N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, share similar structural features but differ in the position of the fluorine atom. These differences can affect their biological activity and chemical reactivity.

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| 4-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | C18H19FN2O4S | Approximately 378.4 g/mol |

| 3-fluoro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | C18H19FN2O4S | Approximately 378.4 g/mol |

| N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | C17H19N2O4S | Approximately 360.4 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume